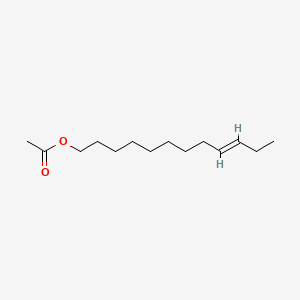

(E)-9-Dodecenyl acetate

描述

Overview of Pheromone Research in Insect Chemical Ecology

The study of insect pheromones is a cornerstone of chemical ecology, an interdisciplinary field that investigates the chemical interactions of organisms. gsgillresearchinstitute.commdpi.com Since the groundbreaking identification of the first insect pheromone, bombykol, from the silkworm moth in 1959, research in this area has expanded dramatically. mdpi.com Advances in analytical chemistry have enabled the identification of hundreds of pheromones, leading to a deeper understanding of insect behavior, evolution, and ecology. gsgillresearchinstitute.commdpi.com This knowledge has also been instrumental in developing environmentally sound pest management strategies. mdpi.comresearchgate.net

Pheromones are classified based on the behavioral response they elicit, such as sex pheromones, aggregation pheromones, alarm pheromones, and trail pheromones. wiley.comresearchgate.net Sex pheromones, which mediate mate finding, are the most extensively studied, particularly in moths. wiley.comresearchgate.net

Significance of Straight Chain Lepidopteran Pheromones (SCLPs)

A large and important class of moth sex pheromones are the Straight Chain Lepidopteran Pheromones (SCLPs). basf.comnzpps.org These compounds are characterized by an unbranched aliphatic chain of nine to eighteen carbons, containing up to three double bonds, and typically ending in an alcohol, acetate (B1210297), or aldehyde functional group. europa.eu

The specificity of SCLPs is often determined by a unique blend of compounds in precise ratios. europa.eu This species-specific nature makes them highly effective for communication and has led to their use in agriculture for pest control through methods like mating disruption. basf.comnih.gov In mating disruption, synthetic pheromones are released into the environment to confuse males and prevent them from locating females, thereby reducing reproduction. basf.com Because these synthetic pheromones are identical to the naturally produced ones, the development of resistance in insect populations is considered unlikely. basf.com

Contextualization of (E)-9-Dodecenyl Acetate within Lepidopteran Pheromone Systems

This compound is a classic example of an SCLP. It is a 12-carbon acetate ester with a double bond at the ninth carbon in the E (trans) configuration. This compound functions as a sex pheromone component or a behavioral modulator in numerous lepidopteran species.

The role of this compound can be as a primary attractant or as a component in a more complex pheromone blend, where its presence and ratio to other compounds are critical for eliciting a specific behavioral response. For instance, in some species, it acts as a powerful attractant for males, while in others, it can act as an inhibitor, reducing the attraction of males to the primary pheromone component of a related species, thus ensuring reproductive isolation. researchgate.netoup.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | [(E)-dodec-9-enyl] acetate |

| Molecular Formula | C₁₄H₂₆O₂ |

| CAS Number | 35148-19-7 |

| InChI Key | MFFQOUCMBNXSBK-SNAWJCMRSA-N |

Research Findings on this compound

Detailed research has elucidated the varied roles of this compound in different lepidopteran species.

In the European pine shoot moth (Rhyacionia buoliana), it is a key sex pheromone component that significantly attracts males. herts.ac.uk

For the pine shoot borer (Eucosma gloriola), it serves as an attractant and is used in lures. herts.ac.uk

In Eucosma coniogramma, this compound has been identified as a sex pheromone component. nih.gov

A study on Eucosma sonomana found that a blend of (Z)-9- and (E)-9-dodecenyl acetates in a 4:1 ratio was effective in mating disruption, reducing forest damage. mdpi.com

Conversely, in the case of Cnephasia longana, this compound acts as a pheromone inhibitor, suppressing male attraction to the primary pheromone, (Z)-9-dodecenyl acetate. researchgate.net

Field trapping experiments have shown that Epinotia criddleana is attracted to lures containing this compound. nih.gov

The biosynthesis of such pheromones is a complex process involving a series of enzymatic reactions, including desaturation and chain-shortening of fatty acids, followed by reduction and acetylation. nih.goviastate.edu For example, the biosynthesis of some dodecenyl acetates involves the desaturation of tetradecanoic acid, followed by chain shortening to a dodecenoic acid, which is then reduced and acetylated. nih.gov

Structure

3D Structure

属性

IUPAC Name |

[(E)-dodec-9-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFQOUCMBNXSBK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0035291 | |

| Record name | (E)-9-Dodecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35148-19-7, 16974-34-8 | |

| Record name | (E)-9-Dodecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35148-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Dodecenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Dodecenyl acetate, (9E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035148197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Dodecen-1-ol, 1-acetate, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-9-Dodecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodec-9-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Dodecen-1-ol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-DODECENYL ACETATE, (9E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09M3TB6O62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Species Specific Roles of E 9 Dodecenyl Acetate

Identification in Pheromone Gland Extracts of Lepidopteran Species

In the European grapevine moth, Lobesia botrana, a significant pest in viticulture, (E)-9-dodecenyl acetate (B1210297) is present as a minor component in the female's complex sex pheromone blend. unirioja.es The primary and most abundant component is (E,Z)-7,9-dodecadienyl acetate. nih.govd-nb.info While not the main attractant, (E)-9-dodecenyl acetate, along with other minor components like its isomer (Z)-9-dodecenyl acetate, acts as a synergist or modulator. unirioja.es These compounds fine-tune the signal, contributing to the blend's specificity and enhancing the attraction of conspecific males, which can be crucial for reproductive isolation from other species. unirioja.es

In stark contrast to its role in other species, this compound functions as a potent pheromone inhibitor for the omnivorous leafroller, Cnephasia longana. researchgate.net The primary sex pheromone component for this species is the geometric isomer, (Z)-9-dodecenyl acetate. researchgate.net Field trials have demonstrated that the presence of this compound significantly reduces or completely suppresses the attraction of male C. longana to traps baited with the (Z) isomer. researchgate.netscispace.com This inhibitory effect underscores the critical importance of isomeric purity in pheromone-based communication, where the presence of a specific geometric isomer can effectively disrupt mating behavior.

For the silflower root borer, Eucosma giganteana, the role of this compound is linked to behavioral modulation. While studies suggest that (E)-8-dodecenyl acetate is a more significant attractant for this species, this compound has also been investigated for its behavioral effects. mdpi.com Research on the closely related species Eucosma sonomana indicates that a mixture of (Z)-9 and this compound is attractive, and this blend has been used in mating disruption strategies. mdpi.com In E. giganteana, exposure to certain semiochemicals, including dodecenyl acetates, can have an arresting effect, causing a significant decrease in flight distance. mdpi.com This suggests a role in close-range communication or signaling the presence of a potential mate, thereby modulating flight and search behaviors.

This compound has been identified as a sex pheromone component in several other Lepidopteran species, primarily within the Tortricidae family. Its function varies from a major component to a minor one.

| Species Name | Common Name | Family | Role of this compound |

| Enarmonia formosana | Cherry Bark Tortrix | Tortricidae | Major component, unattractive alone but attractive in a 50:50 or 40:60 ratio with (Z)-9-dodecenyl acetate. cambridge.org |

| Eucosma coniogramma | N/A | Tortricidae | Identified as a major component of the sex pheromone. mdpi.comnih.gov |

| Endopiza viteana | Grape Berry Moth | Tortricidae | Not detected in gland extracts; acts as an antagonist, reducing male attraction when present as an impurity with the main pheromone, (Z)-9-dodecenyl acetate. oup.comnih.gov |

| Rhyacionia zozana | Ponderosa Pine Tip Moth | Olethreutidae | Attracted to this compound. mdpi.com |

Eucosma giganteana (Silflower Root Borer) and Behavioral Modulation

Biological Functions in Intraspecific Chemical Signaling

The primary biological function of this compound in intraspecific signaling is as a sex pheromone component. cambridge.org Pheromones are chemical signals released by an organism that trigger a social response in members of the same species. Sex pheromones are specifically used to attract individuals of the opposite sex for mating.

In species like the cherry bark tortrix (Enarmonia formosana), this compound is an essential component of the pheromone blend. cambridge.org Neither this compound nor its (Z) isomer is attractive on its own; however, a specific ratio of the two compounds creates a powerful attractant signal for males. cambridge.org This demonstrates the principle of synergy in pheromone communication, where the combination of multiple compounds is required to elicit the full behavioral response. This chemical specificity ensures that only males of the same species are attracted, preventing interspecies mating and maintaining reproductive isolation. unirioja.es The precise blend of major and minor components, including compounds like this compound, creates a unique chemical signature for each species. cambridge.org

Function as a Pheromone Antagonist or Behavioral Inhibitor

In many insect species, this compound functions not as an attractant but as a behavioral inhibitor or antagonist to the primary sex pheromone. This antagonistic effect is crucial for maintaining reproductive isolation between closely related species.

For the European grapevine moth, Lobesia botrana, the addition of this compound to the primary pheromone blend can reduce male attraction. eje.czbioone.orgresearchgate.net Similarly, in the grape berry moth, Endopiza viteana, the presence of this compound as an impurity in synthetic pheromone lures significantly diminishes the number of males captured in traps. oup.com Specifically, amounts exceeding 7.6% of the main pheromone component, (Z)-9-dodecenyl acetate, were found to be inhibitory. oup.com

In the pea moth, Cydia nigricana, a blend containing the primary pheromone and attraction antagonists, which can include isomers like this compound, has been shown to be an effective mating disruptant. oup.com For the European pine shoot moth, Rhyacionia buoliana, while this compound is a component of its sex pheromone, the precise blend is critical, and alterations can lead to reduced attraction. herts.ac.uk

Research on Eupoecilia ambiguella has shown that the addition of more than 0.1% of this compound to the main pheromone, (Z)-9-dodecenyl acetate, diminishes attraction. iaea.org Technical grade (Z)-9-dodecenyl acetate, which contains several percent of the (E)-isomer, is not attractive to males. iaea.org

The inhibitory effects of such compounds are often mediated by specific olfactory receptor neurons in the male antennae. These neurons are tuned to detect the antagonist, and when stimulated, they can interrupt the upwind flight behavior of the male towards the pheromone source.

Table 1: Inhibitory Effects of this compound on Various Moth Species

| Species | Primary Pheromone Component(s) | Role of this compound | Observed Effect |

|---|---|---|---|

| Lobesia botrana (European grapevine moth) | (7E,9Z)-dodeca-7,9-dienyl acetate | Antagonist | Reduces male attraction. eje.czbioone.orgresearchgate.net |

| Endopiza viteana (Grape berry moth) | (Z)-9-dodecenyl acetate | Inhibitor | Significantly reduces male capture in traps when present at >7.6% of the main component. oup.com |

| Eupoecilia ambiguella | (Z)-9-dodecenyl acetate | Inhibitor | Addition of >0.1% diminishes attraction. iaea.org |

| Cnephasia longana | (Z)-9-dodecenyl acetate | Inhibitor | Inhibits attraction to the (Z)-isomer. |

Modulation of Conspecific Olfactory Responses

This compound can also modulate the olfactory responses of individuals of the same species. This modulation can be complex, sometimes acting as a synergist in specific ratios while being inhibitory at others.

In some species, the presence of this compound alongside the primary pheromone component is necessary for eliciting the full behavioral response in males. For instance, in Eucosma sonomana, a mixture of (Z)-9 and this compound is attractive to males. mdpi.com A 4:1 blend of these isomers has been used successfully in mating disruption strategies for this species. mdpi.com

The olfactory system of male moths has evolved to detect specific ratios of pheromone components. Olfactory receptor neurons (ORNs) on the antennae are often tuned to individual compounds within the pheromone blend. oup.com The relative stimulation of different ORNs by the components of the blend is interpreted by the male's brain, influencing its behavioral response. oup.com For example, in Spodoptera littoralis, different sensilla on the antennae house ORNs tuned to the major pheromone component, minor components, and behavioral antagonists. mdpi.com

Studies on the fall armyworm, Spodoptera frugiperda, have shown that while (Z)-9-tetradecenyl acetate is the major sex pheromone component, other compounds can modulate the male's response. researchgate.net Although not a primary component for this species, the detection of related compounds can influence the male's sensitivity and behavioral output. The presence of antagonists can lead to sensory adaptation or habituation, where the responsiveness of the olfactory system is reduced. iaea.org

Ecological Context of this compound Emission

The emission of pheromones, including this compound, is tightly regulated and occurs in specific ecological contexts to maximize the chances of successful reproduction while minimizing risks such as predation and interspecific attraction.

Female moths typically release pheromones during specific times of the day or night, a behavior known as "calling." iaea.org This timing is often synchronized with the period of male activity. The rate of pheromone emission can be very low, in the range of nanograms per minute, yet it is sufficient to create a plume that can be detected by males from a distance. iaea.org

Environmental factors such as temperature and humidity can influence the volatility and degradation of pheromone components, thereby affecting the integrity of the chemical signal. For example, emission rates of this compound from dispensers used in pest management are known to be affected by these factors. mdpi.com

The presence of host plant volatiles can also play a crucial role in modulating the response of male moths to sex pheromones. In the case of Lobesia botrana, a blend of host plant volatiles was found to significantly increase the male response to the sex pheromone blend. eje.czeje.cz This suggests that the ecological context, specifically the presence of the host plant, can enhance the effectiveness of the pheromone signal. Interestingly, in laboratory settings, these same plant volatiles were shown to offset the inhibitory effect of a synthetic pheromone analog. eje.czeje.cz

The specificity of pheromone blends, often including antagonists like this compound, is a key mechanism for reproductive isolation among sympatric species, which are species that live in the same geographic area. By producing and responding to unique chemical blends, different species can avoid unproductive mating attempts.

Academic Synthetic Methodologies for E 9 Dodecenyl Acetate and Its Isomers

Stereoselective Synthesis Approaches

The precise arrangement of atoms, or stereochemistry, is crucial for the biological activity of pheromones. Therefore, developing synthetic methods that selectively produce the desired (E)-isomer is of paramount importance.

Multi-step Chemical Synthesis Routes

Numerous multi-step synthetic pathways to (E)-9-dodecenyl acetate (B1210297) and its isomers have been documented. One notable approach begins with tetrahydrofurfuryl chloride, which is converted to 9-decyn-1-ol. To prevent unwanted side reactions, the hydroxyl group is protected before subsequent steps. The synthesis proceeds through the elongation of the alkyne, followed by semi-hydrogenation to yield the (Z)-isomer. Finally, the desired (E)-isomer is obtained through isomerization.

Another strategy utilizes aleuritic acid as a starting material to produce (Z)-7- and (Z)-9-alkenyl acetates. pherobase.com This method offers a cost-effective route due to the natural abundance of the starting material. Additionally, polymer-supported synthesis has been explored, where a solid-phase approach simplifies the purification process for insect sex attractants. pherobase.com

A patented two-step synthesis starts from 2-hexenal and achieves a high yield and selectivity for the (E,Z)-isomer of 7,9-dodecadienyl acetate, a related compound. google.com This method involves the formation of a hexa-1,3-dienyl phosphate (B84403) intermediate, followed by coupling with a Grignard reagent and acetylation.

| Starting Material | Key Intermediates/Reactions | Final Product(s) | Reference(s) |

| Tetrahydrofurfuryl chloride | 9-decyn-1-ol, ethoxyethyl protection, semi-hydrogenation, isomerization | (E)-9-Dodecenyl acetate | |

| Aleuritic acid | Oxidative cleavage, epoxidation, rearrangement, reduction, acetylation | (Z)-7- and (Z)-9-alkenyl acetates | pherobase.com |

| 2-Hexenal | Hexa-1,3-dienyl phosphate, Grignard coupling, acetylation | (E,Z)-7,9-Dodecadienyl acetate | google.com |

| ω-Hydroxy sulfones | Sulfone alkylation, acetylation, elimination, hydrogenolysis, isomerization | This compound |

Organometallic Reagent Applications (e.g., Organomanganese Reagents)

Organometallic reagents, particularly those based on manganese, have proven to be valuable tools in the synthesis of this compound. znaturforsch.comresearchgate.net These reagents offer a high degree of chemoselectivity and can be used in coupling reactions to form the carbon-carbon double bond with the desired (E)-stereochemistry. znaturforsch.comresearchgate.net

One procedure involves the preparation of an organomanganese reagent from a Grignard reagent derived from 2-(6-bromohexyloxy)-tetrahydropyrane. znaturforsch.comresearchgate.net This reagent is then coupled with (E)-1-bromo-3-hexene in the presence of anhydrous manganese(II) chloride. znaturforsch.comresearchgate.net Subsequent deprotection of the alcohol and acetylation furnishes this compound. znaturforsch.comresearchgate.net An alternative route involves the coupling of (E)-3-hexenylmanganese bromide with 6-bromohexyl acetate. znaturforsch.comresearchgate.net These reactions are typically carried out in a mixture of tetrahydrofuran (B95107) and N-methylpyrrolidone. znaturforsch.com

The use of organomanganese reagents is part of a broader class of organometallic chemistry applications in organic synthesis, which also includes reagents based on copper, lithium, and other metals. wiley-vch.deuni-muenchen.de These methods are often favored for their ability to create specific carbon-carbon bonds under mild conditions. researchgate.net

Exploration of Alkyne Chemistry in Stereocontrolled Syntheses

Alkyne chemistry provides a powerful and versatile platform for the stereocontrolled synthesis of alkenes, including the this compound. A common strategy involves the creation of a triple bond which is then selectively reduced to form the desired (E) or (Z) double bond.

One approach involves the alkylation of alkynes with bromoalcohols to construct the carbon skeleton. scielo.br The resulting acetylenic alcohol can then be stereoselectively reduced. For instance, reduction with lithium aluminum hydride typically yields the (E)-alkene, while catalytic hydrogenation using a Lindlar catalyst produces the (Z)-alkene. unirioja.es

A hydroalkylation reaction of terminal alkynes using a cooperative copper and nickel catalyst system has been developed for the stereospecific synthesis of E-alkenes. nih.gov This method demonstrates excellent anti-Markovnikov selectivity. nih.gov The copper catalyst activates the alkyne via hydrocupration, controlling both the regio- and diastereoselectivity, while the nickel catalyst facilitates the cross-coupling with an alkyl iodide. nih.gov

Furthermore, the "acetylene zipper" reaction, which involves the isomerization of an internal alkyne to a terminal alkyne, has been utilized in the synthesis of various pheromones. unirioja.es This allows for greater flexibility in the placement of the triple bond within the carbon chain.

Isomerization Techniques (e.g., Z to E Conversion)

Often, synthetic routes may preferentially produce the (Z)-isomer of 9-dodecenyl acetate due to kinetic control. Therefore, efficient methods for the isomerization of the (Z)-isomer to the thermodynamically more stable (E)-isomer are crucial.

Several techniques have been developed for this Z-to-E conversion. A catalytic method employing a mixture of sodium nitrite (B80452) (NaNO₂) and nitric acid (HNO₃) at elevated temperatures has been shown to be effective, achieving high yields of the (E)-isomer. scielo.br Another chemical inversion process involves treatment with N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA), followed by reaction with sodium iodide (NaI) in dimethylformamide (DMF). scielo.br

The Julia-Stacino approach, a sulfone-mediated synthesis, initially produces the (Z)-isomer, which is then isomerized to the (E)-form in a post-synthesis step. It has also been noted that conjugated dienes are susceptible to isomerization, and under certain conditions, an equilibrium mixture of all possible geometric isomers can be formed. researchgate.net

| Isomerization Method | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |

| Catalytic Method | NaNO₂ (2M), HNO₃ (2M), 70–75°C, 1 hour | 90–95 | >99 | scielo.br |

| Chemical Inversion | NBS in TFA, then NaI in DMF, Room temperature, 2 hours | 85–90 | 95 | scielo.br |

Bioproduction of this compound in Heterologous Systems (e.g., Engineered Yeast)

As an alternative to chemical synthesis, which can be costly and generate hazardous waste, the bioproduction of insect pheromones in engineered microorganisms is an emerging and promising field. nih.gov Engineered yeast, such as Saccharomyces cerevisiae, has been successfully utilized to produce various pheromone components. nih.govresearchgate.netnih.gov

The process involves metabolic engineering to introduce a heterologous biosynthetic pathway into the yeast. For the production of a related compound, (Z,E)-9,12-tetradecadienyl acetate (ZETA), researchers have introduced a set of genes from various sources. nih.govnih.gov This included a novel E12 fatty acyl desaturase mined from the pheromone gland transcriptome of the almond moth, a Z9 desaturase, a fatty acyl reductase, and an acetyltransferase. nih.govnih.gov

The engineered yeast can efficiently produce the target pheromone, often with high purity and minimal byproducts. nih.govnih.gov This "green chemistry" approach offers the potential for economically competitive and sustainable production of pheromones for pest management applications. nih.gov While the bioproduction of this compound itself is a subject of ongoing research, the successful synthesis of structurally similar compounds in yeast demonstrates the feasibility of this approach. researchgate.netcolab.ws

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

To understand the relationship between the chemical structure of a pheromone and its biological activity, researchers synthesize and test a variety of analogs and derivatives. researchgate.netnih.govnih.gov These studies are crucial for identifying the key structural features required for receptor binding and eliciting a behavioral response in insects.

By systematically modifying the pheromone molecule—for example, by changing the length of the carbon chain, altering the position or geometry of the double bond, or modifying the acetate functional group—scientists can probe the structural requirements of the insect's olfactory receptors. researchgate.net For instance, studies on analogs of (Z)-7-dodecenyl acetate revealed that all parts of the acetate group are important for full biological activity, indicating very strict requirements for the shape and electron distribution of the functional group. researchgate.net

In some cases, analogs have been found to be potent inhibitors of the natural pheromone, which can also have applications in pest control. researchgate.net The synthesis of a series of linear and cyclic peptide analogs of a pheromone biosynthesis activating neuropeptide (PBAN) led to the discovery of a lead antagonist. researchgate.net These structure-activity relationship studies provide valuable insights that can guide the design of more effective and specific pest management tools.

Mechanisms of Olfactory Perception and Receptor Interactions

Olfactory Sensory Neuron (OSN) Activation and Specificity

Olfactory Sensory Neurons (OSNs) are the primary cells responsible for detecting odors. oup.com These neurons are housed in sensory hairs, called sensilla, located on the insect's antennae. psu.edunih.gov When molecules of (E)-9-dodecenyl acetate (B1210297) enter the sensilla through tiny pores, they dissolve in the sensillum lymph and bind to odorant receptor proteins on the dendrites of OSNs. nih.gov This binding event triggers a change in the neuron's electrical potential, leading to the generation of action potentials, or spikes, which transmit the olfactory signal to the brain. nih.gov

The olfactory system of insects demonstrates remarkable specificity. Different OSNs are tuned to respond to specific chemical compounds. psu.edu For instance, in some moth species, specific OSNs are activated by (E)-9-dodecenyl acetate, while others respond to its geometric isomer, (Z)-9-dodecenyl acetate, or other related compounds. This specificity is fundamental for distinguishing between the pheromone blends of different species, which is critical for reproductive isolation. oup.com The activation of OSNs by a specific compound like this compound is the first step in a cascade of neural events that ultimately leads to a behavioral response, such as upwind flight in male moths towards a calling female. psu.edu

The axons of OSNs that are sensitive to the same pheromone component converge on specific areas in the antennal lobe of the brain called glomeruli. psu.edu This spatial organization in the brain helps in processing and integrating the information from different OSNs before it is relayed to higher brain centers. psu.edu

Pheromone Receptor (PR) Binding and Ligand Selectivity

Pheromone receptors (PRs) are specialized odorant receptors that bind to pheromone components. frontiersin.org These receptors are seven-transmembrane proteins that form a complex with a highly conserved co-receptor called Orco, creating a ligand-gated ion channel. oup.comfrontiersin.org The binding of a pheromone molecule like this compound to a PR/Orco complex opens the ion channel, leading to the depolarization of the OSN. frontiersin.org

The selectivity of a PR for a specific ligand is determined by its amino acid sequence, which creates a unique binding pocket. frontiersin.org Even small changes in the structure of the pheromone molecule, such as the geometry of a double bond, can significantly affect its ability to bind to and activate a specific PR. frontiersin.org

The functional characterization of PRs is often performed using heterologous expression systems, such as Xenopus oocytes or Drosophila OSNs. mdpi.complos.org In these systems, a candidate PR gene is expressed, and its response to a panel of different compounds is measured electrophysiologically.

For example, in the fall armyworm, Spodoptera frugiperda, several pheromone receptors have been identified. While SfruOR13 responds strongly to the major pheromone component, (Z)-9-tetradecenyl acetate, it also shows a weak response to (Z)-9-dodecenyl acetate. nih.gov This demonstrates that some receptors can be broadly tuned, responding to multiple related compounds, while others are highly specific. frontiersin.org In the beet webworm, Loxostege sticticalis, LstiPR2 was identified as the receptor specifically sensitive to the major sex pheromone component, (E)-11-tetradecenyl acetate. nih.gov

Studies on various moth species have revealed that receptors for different pheromone components, including acetates with varying chain lengths and double bond positions, are often found in distinct orthologous clusters, suggesting a complex evolutionary history of these receptor genes. plos.org

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to the three-dimensional structure of a receptor. acs.org These simulations can provide insights into the specific amino acid residues that are important for ligand binding and selectivity.

For instance, docking simulations with pheromone-binding proteins (PBPs), which are thought to transport pheromones to the receptors, have helped to identify key amino acid residues involved in binding. In the European grapevine moth, Lobesia botrana, docking simulations suggested that the amino acid Trp114 is a key residue in the recognition of acetate pheromones. researchgate.net While direct molecular docking studies specifically for this compound with its receptor are not extensively detailed in the provided results, the methodology is a powerful tool to understand the molecular basis of receptor-ligand interactions. acs.org These simulations, combined with experimental data, help to build a comprehensive picture of how pheromone receptors achieve their remarkable specificity. researchgate.net

Characterization of this compound-Responsive Receptors

Electrophysiological Studies of Antennal Responses

Electrophysiological techniques are essential for studying the responses of insect antennae to odorants. These methods directly measure the electrical activity of OSNs in response to chemical stimuli.

The electroantennogram (EAG) is a technique that measures the summed electrical potential from the entire antenna in response to an odorant. tandfonline.com It provides a general measure of the antennal sensitivity to a particular compound.

EAG studies have been widely used to screen for biologically active compounds and to compare the sensitivity of different species or sexes to various odorants. For example, in the grapevine moth, Lobesia botrana, EAG responses to the three components of its sex pheromone, including (Z)-9-dodecenyl acetate, were significantly larger in males than in females. nih.govmdpi.com The relative EAG response amplitudes to the different pheromone components often correlate with their relative proportions in the natural pheromone blend. nih.gov

EAG profiling can also reveal differences in olfactory sensitivity between populations of the same species that utilize different host plants. nih.gov

Table 1: Representative EAG Responses to Dodecenyl Acetate Isomers and Related Compounds in Male Moths

| Species | Compound | Relative EAG Response | Reference |

| Graphania insignis | (Z)-7-Dodecenyl acetate | Maximal response in 12-carbon series | tandfonline.com |

| Lobesia botrana | (Z)-9-Dodecenyl acetate | 0.25 ± 0.05 (relative to major component) | nih.gov |

| Euzophera pyriella | (Z)-8-Dodecenyl acetate | No significant response | researchgate.netflvc.org |

| Loxostege sticticalis | (E)-11-Tetradecenyl acetate | Strongest response among tested pheromones | nih.gov |

Single-sensillum recording (SSR) is a more refined electrophysiological technique that allows for the recording of action potentials from individual OSNs within a single sensillum. nih.govplos.org This method provides detailed information about the specificity and sensitivity of individual neurons. mdpi.comnih.gov

SSR analysis has been instrumental in characterizing the response profiles of different functional types of OSNs. For instance, in Spodoptera littoralis, SSR was used to identify specific OSNs within long trichoid sensilla that are tuned to different components of the sex pheromone blend. mdpi.com By comparing the responses of wild-type and knockout mutant moths, researchers could unequivocally link a specific receptor, SlitOR5, to the detection of the main pheromone component. mdpi.com

In some cases, SSR studies have revealed discrepancies with results from heterologous expression systems. For example, in Agrotis segetum, an OSN was found via SSR that responded exclusively to (Z)-7-dodecenyl acetate, whereas the corresponding receptor, when expressed in Xenopus oocytes, responded to several other compounds. oup.comnih.gov This highlights the importance of studying olfactory responses in the native environment of the sensillum.

Table 2: Summary of OSN Responses to this compound and Related Pheromones from SSR Studies

| Insect Species | Sensillum Type | OSN Type | Ligand eliciting maximal response | Notes | Reference |

| Spodoptera littoralis | Long Trichoid | LT1a | (Z,E)-9,11-Tetradecadienyl acetate | SlitOR5 is expressed in this OSN. | mdpi.com |

| Spodoptera littoralis | Long Trichoid | LT2a | (Z,E)-9,12-Tetradecadienyl acetate | Minor pheromone component receptor. | mdpi.com |

| Agrotis ipsilon | Long Trichoid | - | (Z)-7-Dodecenyl acetate | Major sex pheromone component. | nih.gov |

| Loxostege sticticalis | Trichoid | "a" neuron | (E)-11-Tetradecenyl acetate | Specifically responded to this major component. | nih.govresearchgate.net |

Electroantennogram (EAG) Profiling

Neural Processing of this compound Signals in Insect Brains

The perception of this compound begins when this volatile compound reaches the antennae of an insect and interacts with specific olfactory receptor neurons (ORNs). This initial binding event is translated into an electrical signal that travels down the axon of the ORN to the primary olfactory center of the insect brain, the antennal lobe (AL). plos.orgphysiology.orgresearchgate.net The AL is a highly organized structure composed of distinct spherical neuropils called glomeruli. physiology.orgresearchgate.netpsu.eduoup.com

A fundamental principle of olfactory coding in insects is that all ORNs expressing the same type of odorant receptor (OR) project their axons to the same glomerulus. researchgate.netmdpi.com This creates a component-specific map within the AL. In male moths, a specialized and enlarged region of the AL known as the macroglomerular complex (MGC) is dedicated exclusively to processing information about sex pheromones. researchgate.netpsu.eduoup.comnih.gov Therefore, signals generated by this compound are channeled to a specific glomerulus, or a set of glomeruli, within the MGC. psu.eduoup.com For instance, in the cabbage looper moth, Trichoplusia ni, neurons responsive to the related compound (Z)-7-dodecenyl acetate terminate in a specific subcompartment of the MGC. psu.eduoup.com Similarly, in the turnip moth, Agrotis segetum, ORNs tuned to different pheromone components, including various dodecenyl acetates, project to distinct glomeruli within the MGC. physiology.orgoup.com

The processing within the AL is not a simple relay of information. Instead, it involves complex computations where the signals are refined. psu.eduoup.com For example, the temporal pattern of neuronal firing, which is crucial for tracking a pheromone plume in turbulent air, is processed by AL neurons. physiology.orgpnas.org Studies have shown that AL neurons can resolve pulsed stimuli at different frequencies, allowing the insect to follow the intermittent nature of a pheromone trail. physiology.org Furthermore, the interaction between different glomeruli, mediated by LNs, allows for the integration of information from multiple pheromone components, creating a holistic representation of the pheromone blend. psu.eduoup.comresearchgate.net This is critical because the behavioral response of an insect often depends on the specific ratio of different compounds in the pheromone mixture. oup.com An imbalance in the perceived ratio, which can occur if one type of ORN becomes saturated or adapted, can lead to the cessation of the mating pursuit. oup.com

Co-receptor (Orco) Function in Pheromone Detection

The detection of this compound and other pheromones at the molecular level relies on a sophisticated receptor system in the dendritic membrane of olfactory sensory neurons. mdpi.com A key and highly conserved component of this system is the olfactory receptor co-receptor, universally known as Orco. mdpi.comnih.govijbs.com Orco itself does not bind to specific odorants or pheromones. nih.gov Instead, its primary role is to act in concert with a conventional, ligand-binding odorant receptor (OR), which in the context of pheromone detection is often referred to as a pheromone receptor (PR). plos.orgmdpi.comnih.gov

Orco and a specific PR subunit combine to form a heteromeric complex, which is believed to be a heterotetramer. mdpi.comnih.govbiorxiv.org This Orco-PR complex functions as a ligand-gated ion channel. mdpi.comnih.govnih.gov When a pheromone molecule like this compound binds to its specific PR, it induces a conformational change in the entire complex, leading to the opening of the ion channel. nih.govbiorxiv.org This allows for an influx of cations, which depolarizes the neuron and generates an electrical signal. nih.gov

The function of Orco is indispensable for a functional olfactory system in most insects. plos.org Studies using gene silencing techniques like RNA interference (RNAi) to knock down the expression of the Orco gene have demonstrated its critical importance. plos.orgijbs.com In various insect species, including the red palm weevil and the gypsy moth, silencing Orco leads to a significant reduction or complete loss of electrophysiological and behavioral responses to pheromones and general odors. plos.orgijbs.com This highlights that without a functional Orco, the conventional ORs are unable to properly mediate a response to their respective ligands. plos.org

Beyond its role as a core component of the ion channel, Orco also serves as a chaperone protein. nih.gov It is essential for the proper folding, stability, and trafficking of the specific OR subunits to their correct location in the dendritic membrane of the ORN. nih.gov The absence of Orco can lead to the mislocalization and degradation of the ORs. nih.gov

Behavioral Ecology and Communication Dynamics Involving E 9 Dodecenyl Acetate

Flight Behavior and Chemotaxis in Response to (E)-9-Dodecenyl Acetate (B1210297)

The flight behavior of male moths is intricately linked to the chemical cues they receive from female-released pheromones. (E)-9-Dodecenyl acetate, as a component of these pheromone blends, plays a crucial role in initiating and guiding the upwind flight of males towards a potential mate. In the grapevine moth, Lobesia botrana, this compound, along with 11-dodecenyl acetate, has been shown to increase the number of males reaching the pheromone source. It also influences the quality of their flight, leading to straighter paths, increased linear velocity, and a more direct upwind trajectory. researchgate.net

In some moth species, such as the codling moth, Cydia pomonella, exposure to pheromone antagonists can lead to erratic and convoluted flight patterns. slu.senih.gov While not the primary attractant, the presence of this compound in certain ratios within a blend can modulate the flight response, ensuring the male remains on course. For instance, in Eucosma giganteana, while (E)-8-dodecenyl acetate was found to be an attractant, exposure to it and other related compounds, including this compound, had an arresting effect, reducing flight distances. researchgate.net This suggests that once in the vicinity of the female, the pheromone blend, including components like this compound, may transition from a long-range attractant to a short-range arrestant to facilitate mating.

In laboratory settings, such as wind tunnels, the concentration of this compound and its ratio to other pheromone components can significantly impact male flight behavior. For the oriental fruit moth, Grapholita molesta, excessive amounts of (E)-8-dodecenyl acetate, a related compound, caused males to fly in narrower zigzags and progress more slowly upwind. researchgate.net This demonstrates the delicate balance of pheromone components required to elicit an optimal flight response.

Table 1: Influence of this compound on Insect Flight Behavior

| Species | Observed Effect | Research Finding |

|---|---|---|

| Lobesia botrana | Increased number of males reaching the source, straighter flight, increased velocity. researchgate.net | A blend containing this compound improved upwind flight characteristics. researchgate.net |

| Eucosma giganteana | Arrestant, reducing flight distances. researchgate.net | Exposure to a blend including this compound decreased flight activity. researchgate.net |

| Grapholita molesta | Altered zigzagging flight pattern at high concentrations of a related E-isomer. researchgate.net | Excessive concentrations of (E)-8-dodecenyl acetate affected the anemotactic (wind-steered) flight of males. researchgate.net |

| Cydia pomonella | Disrupted and erratic flight in the presence of antagonists. slu.senih.gov | Pheromone antagonists can lead to convoluted flight paths, hindering mate location. slu.senih.gov |

Inhibitory Effects on Male Attraction to Primary Pheromone Components

While this compound can act as a synergist in some species, it frequently functions as an inhibitor of male attraction to the primary pheromone components of other, often closely related, species. This inhibitory role is crucial for maintaining reproductive isolation.

For example, in the moth Cnephasia longana, the primary sex pheromone component is (Z)-9-dodecenyl acetate. The addition of this compound to traps baited with the (Z)-isomer resulted in a greater than 90% reduction in male capture, demonstrating a strong inhibitory effect. Similarly, in the codling moth, Cydia pomonella, (E,E)-8,10-dodecadienyl acetate, a structural analogue, acts as a potent antagonist to the main pheromone component, codlemone. researchgate.netslu.se

The inhibitory mechanism often involves competitive binding to olfactory receptor neurons (ORNs) on the male's antennae. The (E)-isomer can bind to the same receptors tuned to the (Z)-isomer, effectively blocking or reducing the neuronal signal that triggers the attraction behavior. Single-sensillum recordings have shown that the presence of the (E)-isomer can reduce the action potential frequency of ORNs tuned to (Z)-9-dodecenyl acetate by 50–70%.

In field studies with the grape berry moth, Paralobesia viteana, an antagonistic impurity, (E)-9-tetradecenyl acetate, was found in commercial pheromone lures. nih.gov The presence of such antagonists, even in small percentages, can significantly reduce the effectiveness of monitoring traps.

Synergistic and Antagonistic Interactions within Pheromone Blends

The behavioral response of a male moth is rarely determined by a single pheromone component. Instead, it is the precise blend and ratio of multiple compounds that elicit a complete and species-specific courtship and mating sequence. This compound can have both synergistic and antagonistic effects depending on the species and the other components in the blend.

In the European grapevine moth, Eupoecilia ambiguella, this compound acts as a synergist, enhancing male attraction when combined with the primary pheromone component, (Z)-9-dodecenyl acetate. Conversely, for the grapevine moth Lobesia botrana, while (Z)-9-dodecenyl acetate is a minor component of the pheromone blend, the addition of this compound can have complex effects. researchgate.netunirioja.eseje.cz In some contexts, it enhances the response to the main attractant, while in others, it may contribute to the specificity of the signal, preventing cross-attraction.

The codling moth, Cydia pomonella, provides a clear example of antagonistic interactions. A blend of the main pheromone, codlemone, and its antagonist, (E,E)-8,10-dodecadienyl acetate, was found to have a similar effect on the in-canopy flight of males as codlemone alone, but it prevented males from nearby untreated orchards from being attracted to the treated area. researchgate.netslu.se This highlights the role of antagonists in disrupting long-range attraction.

The complexity of these interactions is further illustrated by the obliquebanded leafroller, Choristoneura rosaceana. Its pheromone is a multi-component blend, and the addition or subtraction of certain compounds can significantly alter its attractiveness. cabidigitallibrary.orgunl.edufigshare.com While this compound is not a primary component for this species, the principles of synergistic and antagonistic interactions within its pheromone blend are well-documented.

Table 2: Synergistic and Antagonistic Effects of this compound

| Species | Role of this compound | Interaction with Other Pheromone Components |

|---|---|---|

| Eupoecilia ambiguella | Synergist | Enhances male attraction to (Z)-9-dodecenyl acetate. |

| Cnephasia longana | Antagonist | Inhibits attraction to (Z)-9-dodecenyl acetate. |

| Lobesia botrana | Synergist/Modulator | Increases male response to the primary pheromone component, (E,Z)-7,9-dodecadienyl acetate. researchgate.netunirioja.es |

| Cydia pomonella | Antagonist (structural analogues) | (E,E)-8,10-dodecadienyl acetate strongly antagonizes the main pheromone, codlemone. researchgate.netslu.se |

Stereoisomeric Specificity in Behavioral Responses

The geometry of a pheromone molecule, specifically the configuration of its double bonds (stereoisomerism), is critical for its biological activity. The difference between the (E) and (Z) isomers of 9-dodecenyl acetate, which relates to the spatial arrangement of the atoms around the double bond, can mean the difference between attraction and inhibition.

In many moth species, one stereoisomer is the primary attractant, while the other is either inactive or inhibitory. As previously mentioned, in Cnephasia longana, the (Z)-isomer is the attractant, and the (E)-isomer is a potent inhibitor. This demonstrates a high degree of stereoisomeric specificity in the olfactory system of the male moth. The receptors in the male's antennae are shaped to bind preferentially with one stereoisomer, much like a lock and key.

This specificity is a cornerstone of chemical communication in insects, allowing for the evolution of distinct communication channels even among closely related species that may share some pheromone components. For the false codling moth, Thaumatotibia leucotreta, the ratio of (E)- and (Z)-8-dodecenyl acetate was found to be consistent across different populations, suggesting its importance in intraspecific recognition. frontiersin.org In the case of the grape berry moth, Paralobesia viteana, the primary pheromone is a blend of (Z)-9-dodecenyl acetate and (Z)-11-tetradecenyl acetate. researchgate.net The presence of the (E)-isomer of 9-dodecenyl acetate would likely disrupt this communication channel.

Role in Autodetection of Pheromones by Females

While sex pheromones are primarily known for their role in attracting males, there is growing evidence that females of some lepidopteran species can also detect their own pheromones, a phenomenon known as autodetection. bioone.org This can influence female behavior, such as the timing of calling (pheromone release) and oviposition.

In the oriental fruit moth, Grapholita molesta, and the obliquebanded leafroller, Choristoneura rosaceana, exposure to their own pheromones has been shown to alter the calling behavior of females. mdpi.com While the specific role of this compound in female autodetection has not been extensively studied across all relevant species, its presence as a component in the pheromone blend means it is part of the chemical signal that females may be detecting. The potential functions of autodetection include spacing out from other females to reduce competition for mates or resources, or synchronizing calling behavior to increase the chances of attracting a male. In Spodoptera frugiperda, females can detect the sex pheromone of conspecific females, which may influence their behavior to avoid competition. bioone.org

Interspecific Communication and Species Isolation

The composition of a species' sex pheromone blend is a critical factor in maintaining reproductive isolation between closely related species. This compound often plays a key role in this process, acting as an attractant for one species and an inhibitor for another.

For instance, two sympatric Spodoptera species, S. exigua and S. litura, use different pheromone blends that include a common component. nih.gov The specific components unique to each species act as inhibitors for the other, preventing cross-attraction. While this compound is not a primary component in this specific example, the principle applies to many systems where it is present. A combination of this compound, (Z)-9-dodecenyl acetate, and (E,E)-8,10-dodecadienyl acetate was found to attract several Eucosma species, highlighting its role in the chemical communication of this genus. researchgate.net

The precise blend of pheromone components, including the presence and ratio of stereoisomers like this compound, creates a unique chemical signature for each species. This "private" communication channel ensures that mating efforts are directed towards conspecifics, which is essential for successful reproduction and the maintenance of species boundaries.

Advanced Research Methodologies and Analytical Techniques for E 9 Dodecenyl Acetate Studies

Chemical Analysis and Identification

Precise chemical analysis is fundamental to confirming the structure and assessing the biological relevance of (E)-9-Dodecenyl acetate (B1210297).

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the definitive identification and structural confirmation of (E)-9-Dodecenyl acetate in complex biological samples, such as extracts from female pheromone glands. cambridge.orgnih.govnih.gov In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. For this compound, key fragments in the electron impact mass spectrum aid in its identification. scispace.com The molecular ion peak (M+), though sometimes weak or absent, corresponds to the molecular weight of the compound (226.35 g/mol ). nih.gov More diagnostically significant are the fragment ions resulting from the cleavage of the molecule. The position of the double bond can be confirmed through derivatization techniques, such as with dimethyl disulfide (DMDS), followed by GC-MS analysis, which yields characteristic fragments indicating the original location of the unsaturation. nih.gov

GC-Electroantennographic Detection (GC-EAD) for Biological Activity Assessment

While GC-MS confirms the chemical identity, Gas Chromatography-Electroantennographic Detection (GC-EAD) is crucial for determining the biological activity of this compound. cambridge.orgresearchgate.net This powerful technique links the chemical information from the GC with the biological response of an insect's antenna. The effluent from the GC column is split into two streams: one directed to a standard detector (like a Flame Ionization Detector or FID) and the other to an insect antenna preparation. researchgate.net

If a compound eluting from the GC column is biologically active, it will bind to olfactory receptors on the antenna, triggering a measurable electrical potential change, known as an electroantennogram (EAG) response. By simultaneously recording the detector signal and the EAG response, researchers can pinpoint which specific compounds in a complex mixture are perceived by the insect. scispace.comresearchgate.net this compound has been identified as a biologically active compound in several moth species through GC-EAD analysis of female pheromone gland extracts. cambridge.orgnih.gov In some cases, this technique has also revealed that the (E)-isomer can act as a pheromone inhibitor for species that use the (Z)-isomer as their primary attractant. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Geometric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the geometric purity of synthetic this compound. While GC can separate E and Z isomers, NMR provides detailed structural information to confirm the configuration of the double bond. researchgate.netresearchgate.net In the ¹H-NMR spectrum of this compound, the protons attached to the double-bonded carbons (olefinic protons) exhibit a characteristic coupling constant (J-value). For the (E) or trans isomer, this coupling constant is typically larger (around 15 Hz) compared to the smaller coupling constant of the (Z) or cis isomer.

Furthermore, the chemical shifts of the allylic protons (the CH₂ groups adjacent to the double bond) in the ¹³C-NMR spectrum can also help to distinguish between the (E) and (Z) isomers. researchgate.net This precise structural information is critical, as the biological activity of pheromones is often highly dependent on their isomeric purity.

In Vivo Labeling Experiments for Biosynthetic Pathway Elucidation

In vivo labeling experiments are a powerful method to trace the biosynthetic pathway of this compound within the insect. This technique involves introducing isotopically labeled precursors, such as fatty acids containing deuterium (B1214612) (a heavy isotope of hydrogen), into the organism. nih.govpnas.org The insect's metabolic machinery then incorporates these labeled precursors into the final pheromone components.

Researchers can then extract the pheromone from the gland and analyze it using GC-MS. pnas.orgcsic.es The mass spectrometer can detect the increased mass of the pheromone molecules containing the deuterium label, providing direct evidence of the biosynthetic steps. For example, by administering labeled tetradecanoic acid and observing the incorporation of the label into this compound, researchers can confirm that it is a precursor. These experiments have been instrumental in demonstrating that the biosynthesis of many moth sex pheromones, including those with a dodecenyl acetate structure, originates from common fatty acids like palmitic or stearic acid, which are then modified by a series of desaturation and chain-shortening enzymes. capes.gov.brd-nb.infonih.govresearchgate.net

Transcriptomic and Proteomic Analyses of Pheromone Glands

To identify the specific genes and enzymes involved in the production of this compound, scientists employ transcriptomic and proteomic analyses of the pheromone glands.

Transcriptomics involves sequencing the messenger RNA (mRNA) present in the pheromone gland to create a library of all the genes being expressed (the transcriptome) at the time of pheromone production. d-nb.info By comparing the transcriptome of the pheromone gland to other tissues, or to the gland at a time when pheromone is not being produced, researchers can identify genes that are highly expressed and are therefore likely candidates for involvement in pheromone biosynthesis. This approach has successfully identified numerous genes encoding for desaturases, fatty acyl reductases (FARs), and acetyltransferases, which are key enzyme families in the biosynthesis of acetate pheromones. d-nb.infonih.govplos.org

Proteomics , on the other hand, focuses on identifying and quantifying the proteins present in the pheromone gland. This can confirm that the genes identified through transcriptomics are indeed translated into functional enzymes. Together, these "omics" approaches provide a comprehensive view of the molecular machinery responsible for synthesizing this compound.

Gene Editing and Knock-Out Technologies (e.g., CRISPR/Cas9) for Receptor Studies

Understanding how this compound is detected by the insect's olfactory system is another critical area of research. The development of gene-editing technologies, most notably CRISPR/Cas9, has revolutionized the study of pheromone receptors.

CRISPR/Cas9 allows for the precise editing of an organism's genome. Researchers can use this tool to "knock out" or disable specific genes that are predicted to code for pheromone receptors in an insect's antennae. By creating these genetically modified insects that lack a particular receptor, scientists can then test their behavioral and electrophysiological responses to this compound. If an insect with a knocked-out receptor gene no longer responds to the pheromone, it provides strong evidence that the disabled gene is essential for its detection. This powerful technique allows for the functional validation of candidate receptor genes identified through transcriptomic studies of the antennae.

Table of Research Findings:

| Technique | Research Focus | Key Findings for this compound and Related Compounds |

| GC-MS | Structural Confirmation | Confirms the presence and structure of this compound in pheromone gland extracts of various species, including Eucosma coniogramma. nih.gov The mass spectrum provides a characteristic fragmentation pattern for identification. scispace.com |

| GC-EAD | Biological Activity | Identifies this compound as a biologically active compound that elicits an antennal response in male moths. cambridge.orgnih.gov It can also function as a behavioral inhibitor in species that use the (Z)-isomer. researchgate.net |

| NMR Spectroscopy | Geometric Purity | Distinguishes between (E) and (Z) isomers based on the coupling constants of olefinic protons in ¹H-NMR and chemical shifts in ¹³C-NMR, ensuring the stereochemical integrity of synthetic standards. researchgate.netresearchgate.net |

| In Vivo Labeling | Biosynthetic Pathway | Deuterium-labeling experiments show that C12 pheromones can be synthesized from C14 fatty acid precursors through processes like chain shortening. d-nb.infonih.gov |

| Transcriptomics | Gene Identification | Identifies candidate genes in pheromone glands that encode for enzymes like desaturases, reductases, and acetyltransferases involved in the biosynthetic pathway of acetate pheromones. d-nb.infoplos.org |

| CRISPR/Cas9 | Receptor Function | Allows for the targeted knockout of olfactory receptor genes to functionally validate their role in detecting this compound and other pheromone components. |

Wind Tunnel Assays for Behavioral Response Quantification

Wind tunnel assays are crucial laboratory tools for dissecting the behavioral responses of insects to volatile compounds like this compound under controlled conditions that mimic natural odor plumes. These assays allow researchers to quantify specific behaviors, providing insights into the role of individual pheromone components and their blends in eliciting a behavioral cascade from activation to source location.

In the study of moth species, wind tunnels are typically designed as elongated chambers with a controlled, laminar airflow. A pheromone source, such as a rubber septum impregnated with this compound, is placed at the upwind end. The responses of male moths released downwind are then meticulously observed and recorded. Key behaviors quantified often include:

Wing fanning and activation: The initial response upon detecting the pheromone plume.

Take-off: Initiation of flight.

Upwind oriented flight: Sustained flight towards the odor source, often in a characteristic zigzagging pattern.

Source contact: The final step of landing on or near the pheromone source.

Research on Lobesia botrana, the grapevine moth, has utilized wind tunnel assays to evaluate the effect of various pheromone components. While the major component is (E,Z)-7,9-dodecadienyl acetate, studies have shown that adding minor components, including this compound, can increase the number of males reaching the source. researchgate.net For instance, a blend of the main pheromone component with (Z)-9-dodecenyl acetate and other compounds was tested to understand their synergistic or inhibitory effects. eje.cz

Similarly, in studies of the Oriental fruit moth, Grapholita molesta, wind tunnel experiments have been instrumental in understanding the roles of its multi-component pheromone blend. While (Z)-8-dodecenyl acetate is a primary attractant, the addition of other components is crucial for the complete behavioral sequence. wiley.com Wind tunnel assays have demonstrated that specific blends containing components like (E)-8-dodecenyl acetate are key for close-range searching behavior. wiley.com

The experimental conditions within the wind tunnel are critical and carefully controlled. These include airspeed (e.g., 30-45 cm/sec), light intensity (e.g., 3 lux), temperature, and humidity to ensure reproducibility and mimic natural conditions under which the insects are active. researchgate.netresearchtrend.netpsu.edu The dosage of the pheromone applied to the dispenser is also a critical variable, as different concentrations can elicit different behavioral thresholds or even cause inhibition at high levels. researchgate.netoup.com

The following table summarizes typical behavioral responses quantified in wind tunnel assays for different moth species in response to pheromone blends that may include this compound or structurally related compounds.

| Species | Pheromone Component(s) Tested | Behavioral Responses Quantified | Key Findings |

| Spodoptera littoralis | (Z,E)-9,11-tetradecadienyl acetate (major component) and other minor components | Wing fanning, take-off, upwind oriented flight, source contact | The major component alone can elicit the full behavioral sequence. researchgate.net |

| Grapholita molesta | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol, dodecanol | Antennal detection, flight initiation, directional flight, source contact | A combination of acetates is crucial for long-distance attraction, while other components act as synergists to complete the response sequence. wiley.com |

| Lobesia botrana | (E,Z)-7,9-dodecadienyl acetate, (Z)-9-dodecenyl acetate, this compound | Upwind flight, source arrival | Minor components, including this compound, can increase the percentage of males reaching the source. researchgate.net |

Field Trapping Methodologies for Efficacy Assessment in Research Settings

Field trapping is the definitive method for assessing the real-world efficacy of pheromone lures containing this compound for monitoring and managing insect populations. These studies are essential to validate laboratory findings and to develop practical applications for pest control.

The design of field trapping experiments involves several key considerations:

Trap Type: The choice of trap can significantly influence capture rates. Common types include sticky traps (e.g., Delta traps, RAG traps) and non-sticky funnel traps (e.g., VARL+ traps). researchgate.net Studies have shown that for some tortricid moths, sticky traps capture significantly more individuals than funnel traps when baited with the same pheromone lure. researchgate.net

Lure Composition and Dose: Researchers test various blends and concentrations of pheromone components to identify the most attractive combination. For example, in studies on the cherry bark tortrix, Enarmonia formosana, lures containing a 1:1 ratio of this compound and (Z)-9-dodecenyl acetate have been shown to be effective. researchgate.net The presence of even small amounts of an incorrect isomer can sometimes inhibit trap catch, highlighting the importance of lure purity.

Experimental Design: To ensure statistically valid results, field trials are typically set up in a randomized block design. Traps are placed at specific heights and distances from each other to minimize interference. eje.cz Treatments are replicated, and trap positions are often rotated periodically to account for any positional effects. eje.cz

Data Collection and Analysis: The number of target and non-target insects captured is recorded at regular intervals. Statistical analyses are then performed to compare the efficacy of different lure compositions.

Field studies have provided critical insights into the behavioral ecology of numerous insect species. For Epinotia criddleana, traps baited with lures containing this compound were found to be attractive. nih.gov In another study, a 4:1 blend of (Z)-9- and (E)-9-dodecenyl acetates was effective in reducing infestations of Eucosma sonomana.

However, the response to this compound can vary significantly between species. For example, in field trials for Eucosma giganteana, this compound appeared to be repellent or inhibitory, capturing fewer moths than unbaited control traps. mdpi.com This demonstrates the specificity of pheromone signaling and the importance of species-specific research.

The following table presents a summary of findings from various field trapping studies involving this compound.

| Target Species | Lure Composition | Trap Type | Key Findings |

| Enarmonia formosana (Cherry Bark Tortrix) | 1:1 mixture of this compound and (Z)-9-dodecenyl acetate (300 µg) | Sticky RAG traps | The binary mixture is an effective tool for monitoring this species. researchgate.net |

| Cnephasia pasiuana | 1:1 mixture of this compound and (Z)-9-dodecenyl acetate | Sticky RAG traps | This species, a pest on poaceous crops, was significantly attracted to the lure. researchgate.net |

| Epinotia criddleana | Lures containing this compound | Not specified | Moths were attracted to the lures. nih.gov |

| Eucosma giganteana | This compound | Clear sticky cards | Showed repellency or active inhibition, with trap captures significantly lower than unbaited controls. mdpi.com |

These field methodologies are indispensable for translating fundamental research on this compound into effective and environmentally sound pest management strategies.

Future Research Directions and Unanswered Questions

Identification and Characterization of Remaining Elusive Biosynthetic Enzymes

The biosynthetic pathways for many moth sex pheromones, which are typically derived from fatty acids, have been extensively studied. These pathways involve a series of enzymatic steps including desaturation, chain-shortening, reduction, and acetylation. iastate.edupnas.org The key enzyme families, such as desaturases, fatty acyl reductases (FARs), and acetyltransferases, are well-established. researchgate.net However, the specific enzymes responsible for each step in the production of (E)-9-dodecenyl acetate (B1210297) and its isomers are not fully identified in all species.

A significant challenge lies in identifying the complete enzymatic toolkit for specific pheromone profiles. For example, research on the European grapevine moth, Lobesia botrana, which produces the related compound (E,Z)-7,9-dodecadienyl acetate, successfully identified a Δ11 desaturase and acyl-CoA oxidases involved in the pathway. researchgate.netd-nb.info Despite testing numerous candidate genes, the crucial Δ7 desaturase that introduces the E7 double bond remains elusive. researchgate.netd-nb.info This highlights a common gap in our understanding: while the general classes of enzymes are known, the specific gene encoding an enzyme with the correct regio- and stereoselectivity can be difficult to pinpoint. Future research will need to employ a combination of transcriptomics of pheromone glands, functional heterologous expression assays in yeast or insect cells, and advanced proteomics to identify these missing enzymes. d-nb.info Uncovering these elusive enzymes is critical for a complete understanding of pheromone biosynthesis and for potential biotechnological production of these compounds. google.com

Table 1: Key Enzyme Families in Moth Pheromone Biosynthesis

| Enzyme Family | Function in Pheromone Biosynthesis | Research Findings |

|---|---|---|

| Fatty Acyl-CoA Desaturases | Introduce double bonds at specific positions and configurations (Z or E) in fatty acyl chains. nih.govsmolecule.com | Different desaturases (e.g., Δ9, Δ11) create the unsaturated precursors for many pheromones. pnas.org Some desaturases are bifunctional. scienceopen.com The specific desaturase for a particular double bond can be elusive. researchgate.net |

| Acyl-CoA Oxidases/Chain-Shortening Enzymes | Shorten fatty acid chains, typically by two carbons at a time, to achieve the correct chain length for the final pheromone. iastate.edud-nb.info | In L. botrana, two acyl-CoA oxidases are proposed to shorten (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid. d-nb.info |

| Fatty Acyl Reductases (FARs) | Reduce the fatty acyl-CoA precursor to a fatty alcohol, a common step before final modification. iastate.eduscienceopen.com | Multiple FARs can be present in the pheromone gland, sometimes showing different substrate specificities that contribute to the final blend ratio. scienceopen.com |

| Acetyltransferases | Catalyze the final step in acetate pheromone production by transferring an acetyl group to the fatty alcohol. iastate.edu | This final modification creates the acetate ester, such as (E)-9-dodecenyl acetate. |

Structural Biology of Pheromone Receptors and Ligand-Binding Domains

Pheromones are detected by specialized Pheromone Receptors (PRs), which are part of the broader family of odorant receptors (ORs). oup.com These receptors are seven-transmembrane proteins located on the dendrites of olfactory sensory neurons (OSNs) within antennal sensilla. oup.com PRs form a complex with a highly conserved co-receptor known as Orco, which together function as a ligand-gated ion channel. oup.com While functional studies have successfully identified PRs that respond to specific pheromone components, including those structurally similar to this compound, our knowledge of their three-dimensional structure is virtually nonexistent. mdpi.comnih.gov